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molecular formula C13H11N3O2S B8705880 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No. B8705880
M. Wt: 273.31 g/mol
InChI Key: QMBNNLRNNFRGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222416B2

Procedure details

To a solution of 1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (2.8 g, 9.24 mmol) in tetrahydrofuran (50 mL) was added 10% palladium on activated carbon (0.98 g). The resulting mixture was stirred under hydrogen (50 psi) for 48 h at room temperature. The catalyst was removed by filtration and the filtrate was concentrated to afford 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridin-5-ylamine (2.52 g, 100%) as a yellow oil which was used in the next step without purification: LC/MS m/e calcd for C13H11N3O2S [M+H]+ 274.32, observed 274.1.
Name
1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([N+:19]([O-])=O)[CH:18]=[C:13]3[CH:12]=[CH:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O1CCCC1.[Pd]>[C:1]1([S:7]([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([NH2:19])[CH:18]=[C:13]3[CH:12]=[CH:11]2)(=[O:8])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Quantity
2.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=NC=C(C2)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.98 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under hydrogen (50 psi) for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=NC=C(C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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